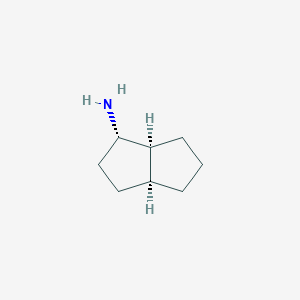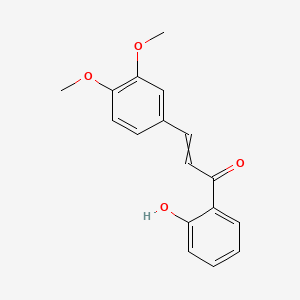
3-(3,4-Dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one
Overview
Description
3-(3,4-Dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nematicidal Activity : A study by Kumari, Singh, and Walia (2014) synthesized various 2-propen-1-ones, including 3-(3,4-dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one, and evaluated their nematicidal activity against Meloidogyne javanica, a root-knot nematode. The inclusion of a carbamoyloxy moiety enhanced the activity of these compounds (Kumari, Singh, & Walia, 2014).
Synthesis and Structural Studies of Metal Complexes : Rao, Reddy, and Lingaiah (1988) synthesized complexes of various metals (Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) with 3-(3,4-dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one. The study detailed the structural characterization of these complexes, which showed diverse geometrical arrangements depending on the metal ion and ligand involved (Rao, Reddy, & Lingaiah, 1988).
Thermal Decomposition Kinetics : Mallikarjun and Seshadri Naidu (1992) analyzed the thermal decomposition kinetics of Cu(II) complexes with 3-(3,4-dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one. This study provides insight into the thermal stability and reaction kinetics of such complexes (Mallikarjun & Seshadri Naidu, 1992).
Antibacterial Activity : Prakash, Kumar, and Sehrawat (2009) synthesized chromanone derivatives related to 3-(3,4-dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one and evaluated their antibacterial activity. The study highlighted the potential of these compounds in combating bacterial infections (Prakash, Kumar, & Sehrawat, 2009).
Antiviral Activity : Mallikarjun (2005) prepared complexes of Cu(II), Ni(II), and Zn(II) with 3-(3,4-dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one and tested them for antiviral activity against tobacco ring spot virus (TRSV). The study demonstrates the potential application of these compounds in antiviral therapy (Mallikarjun, 2005).
Anti-HIV Studies : Patel, Chikhalia, Pannecouque, and Clercq (2007) reported on the synthesis of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and evaluated their antibacterial and anti-HIV activities. This signifies the compound's relevance in the development of new pharmaceutical agents (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSRHQHCDTOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302432 | |
| Record name | 2′-Hydroxy-3,4-dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxy phenyl)-1-(2-hydroxy phenyl)-2-propen-1-one | |
CAS RN |
19152-36-4 | |
| Record name | 2′-Hydroxy-3,4-dimethoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19152-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Hydroxy-3,4-dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]phenazine](/img/structure/B7883712.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7883718.png)

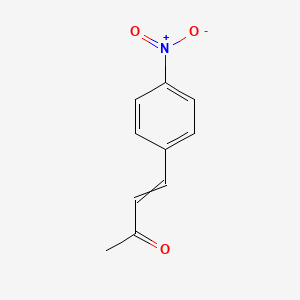
![3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B7883748.png)

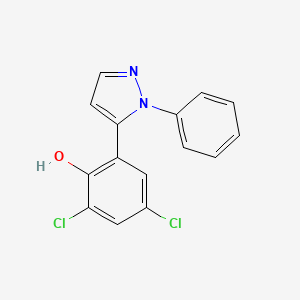
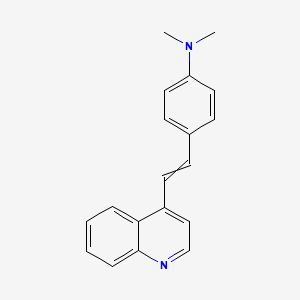
![5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B7883783.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-3,6,6-trimethyl-7H-indazole-4,5-dione](/img/structure/B7883798.png)

